molecular formula C27H27FN4O2S B11109771 N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B11109771
M. Wt: 490.6 g/mol
InChI Key: YOTSNBJZKCNDCP-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a thieno[3,2-d]pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the fluorophenyl and methylphenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C27H27FN4O2S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C27H27FN4O2S/c1-16-5-7-19(8-6-16)22-15-35-24-23(22)30-27(31-26(24)34)32-13-3-4-20(14-32)25(33)29-17(2)18-9-11-21(28)12-10-18/h5-12,15,17,20H,3-4,13-14H2,1-2H3,(H,29,33)(H,30,31,34)

InChI Key

YOTSNBJZKCNDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C5=CC=C(C=C5)F

Origin of Product

United States

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